Methyl 2-chloro-6-hydroxy-4,5-dihydrobenzo[d]thiazole-7-carboxylate
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Overview
Description
Methyl 2-chloro-6-hydroxy-4,5-dihydrobenzo[d]thiazole-7-carboxylate is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many biologically active molecules
Preparation Methods
The synthesis of Methyl 2-chloro-6-hydroxy-4,5-dihydrobenzo[d]thiazole-7-carboxylate involves several steps. One common method includes the reaction of 2-chloropropenyl isothiocyanate with a solvent like chloroform, followed by the addition of thionyl chloride. The reaction is maintained at a specific temperature, and the product is purified using techniques such as washing with sodium bicarbonate solution and drying . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 2-chloro-6-hydroxy-4,5-dihydrobenzo[d]thiazole-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can lead to the formation of various substituted thiazole derivatives.
Scientific Research Applications
Methyl 2-chloro-6-hydroxy-4,5-dihydrobenzo[d]thiazole-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory, analgesic, and antitumor agent.
Industry: It is used in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-6-hydroxy-4,5-dihydrobenzo[d]thiazole-7-carboxylate involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity and electron distribution play a crucial role in its biological activity. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways . For example, it may inhibit microbial growth by interfering with cell wall synthesis or protein function.
Comparison with Similar Compounds
Methyl 2-chloro-6-hydroxy-4,5-dihydrobenzo[d]thiazole-7-carboxylate can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
What sets this compound apart is its unique combination of substituents, which may confer distinct biological activities and chemical reactivity. The presence of the chloro and hydroxy groups, along with the ester functionality, allows for a wide range of chemical modifications and applications.
Properties
Molecular Formula |
C9H8ClNO3S |
---|---|
Molecular Weight |
245.68 g/mol |
IUPAC Name |
methyl 2-chloro-6-hydroxy-4,5-dihydro-1,3-benzothiazole-7-carboxylate |
InChI |
InChI=1S/C9H8ClNO3S/c1-14-8(13)6-5(12)3-2-4-7(6)15-9(10)11-4/h12H,2-3H2,1H3 |
InChI Key |
ABMGWCPCWLAXBG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(CCC2=C1SC(=N2)Cl)O |
Origin of Product |
United States |
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